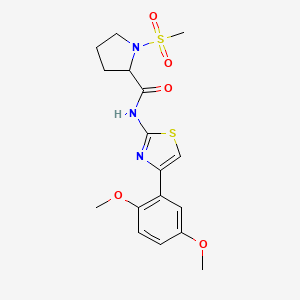
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide” is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group, and finally, the attachment of the pyrrolidine-2-carboxamide moiety. Common reagents used in these steps include thionyl chloride, dimethoxybenzene, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
“N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, “N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide” is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of thiazole compounds are often explored for their therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and dyes.
作用機序
The mechanism of action of “N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses.
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.
Dimethoxyphenyl derivatives: Compounds such as 2,5-dimethoxybenzaldehyde and 2,5-dimethoxyphenethylamine.
Uniqueness
The uniqueness of “N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-24-11-6-7-15(25-2)12(9-11)13-10-26-17(18-13)19-16(21)14-5-4-8-20(14)27(3,22)23/h6-7,9-10,14H,4-5,8H2,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLJAJXGCUJHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3CCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]morpholine](/img/structure/B2889422.png)
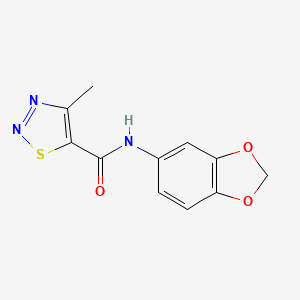
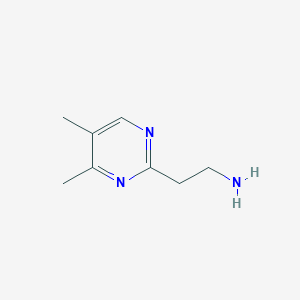
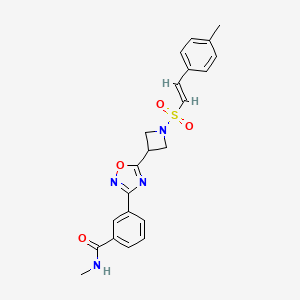
![1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2889428.png)
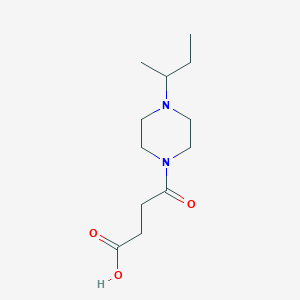
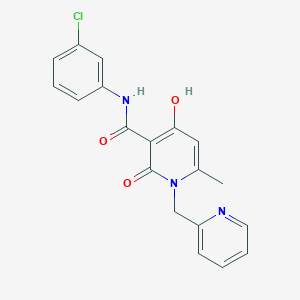

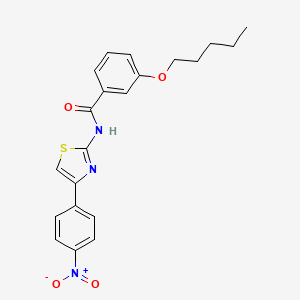
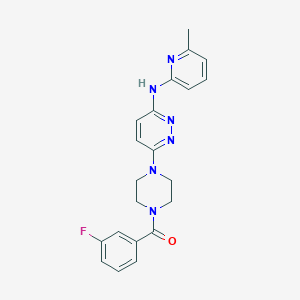
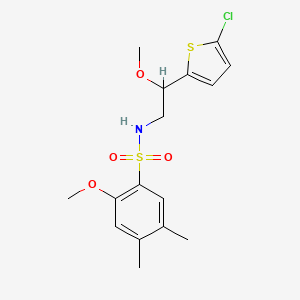
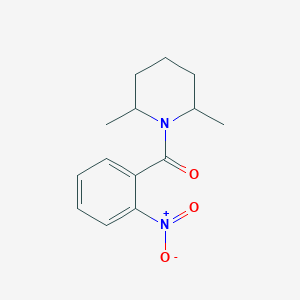
![3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2889442.png)

